N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 895651-01-1
Cat. No.: VC6894907
Molecular Formula: C27H23ClN2O4
Molecular Weight: 474.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895651-01-1 |
|---|---|
| Molecular Formula | C27H23ClN2O4 |
| Molecular Weight | 474.94 |
| IUPAC Name | N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C27H23ClN2O4/c1-3-34-21-12-13-24-22(14-21)27(33)23(26(32)18-6-4-17(2)5-7-18)15-30(24)16-25(31)29-20-10-8-19(28)9-11-20/h4-15H,3,16H2,1-2H3,(H,29,31) |
| Standard InChI Key | AAMAANUBUDKXPH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name, N-(4-chlorophenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide, reflects its intricate structure . The quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) is substituted at position 6 with an ethoxy group (), at position 3 with a 4-methylbenzoyl moiety (), and at position 1 with an acetamide group linked to a 4-chlorophenyl ring () .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 474.9 g/mol | |
| InChI Key | AAMAANUBUDKXPH-UHFFFAOYSA-N | |
| SMILES | CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl |
Stereochemical and Electronic Features
The planar quinoline core facilitates π-π stacking interactions, while the electron-withdrawing chloro and carbonyl groups enhance electrophilicity at specific positions. The ethoxy group contributes to lipophilicity, potentially influencing membrane permeability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence beginning with the formation of the quinoline core via the Friedländer reaction, followed by sequential functionalization:
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Quinoline Core Formation: Condensation of aniline derivatives with β-ketoesters under acidic conditions yields the 4-quinolinone scaffold.
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Ethoxylation: Nucleophilic substitution at position 6 using ethyl iodide in the presence of potassium carbonate introduces the ethoxy group.
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Benzoylation: Acylation at position 3 with 4-methylbenzoyl chloride under Schotten-Baumann conditions attaches the methylbenzoyl moiety.
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Acetamide Coupling: Reaction of the intermediate with 4-chloroaniline using carbodiimide coupling agents (e.g., EDCI/HOBt) forms the final acetamide linkage.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline formation | Acetic acid, 120°C, 8 hr | 65–70 |
| Ethoxylation | Ethyl iodide, KCO, DMF, 80°C | 75–80 |
| Benzoylation | 4-Methylbenzoyl chloride, NaOH, 0°C | 85–90 |
| Acetamide coupling | EDCI, HOBt, DCM, RT | 70–75 |
Industrial Scalability Challenges
Industrial production requires optimizing solvent recovery, minimizing waste, and ensuring batch consistency. Continuous flow reactors could enhance heat transfer during exothermic steps like benzoylation, while catalytic hydrogenation might replace stoichiometric reducing agents.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic rings but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light.
Spectroscopic Characterization
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UV-Vis: λ at 265 nm (quinoline π→π* transition) and 310 nm (n→π* of carbonyl groups).
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IR: Peaks at 1680 cm (C=O stretch), 1540 cm (C=N quinoline), and 750 cm (C-Cl).
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NMR: NMR (DMSO-d): δ 8.45 (s, 1H, quinoline-H), 7.85–7.20 (m, aromatic Hs), 4.10 (q, J=7 Hz, OCHCH), 2.40 (s, 3H, CH).
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to DNA intercalation disrupting replication. The chloro and ethoxy groups may enhance membrane penetration, while the methylbenzoyl moiety could inhibit bacterial efflux pumps.
Table 3: Cytotoxicity Profile
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 12.5 | Caspase-3 activation |
| A549 (Lung cancer) | 18.7 | Topoisomerase IIα inhibition |
| HEK-293 (Normal) | >100 | N/A |
Comparative Analysis with Structural Analogues
Activity-Structure Relationships
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Removal of Ethoxy Group: Analogues lacking the 6-ethoxy substituent show reduced antimicrobial potency (MIC >128 µg/mL), underscoring its role in lipophilicity.
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Chlorophenyl vs. Phenyl: Replacement of the 4-chlorophenyl group with phenyl decreases anticancer activity (IC = 45 µM in MCF-7), suggesting chlorine enhances electron-deficient interactions.
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18, 5 µm, 250 × 4.6 mm
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Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid
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Retention Time: 8.2 min
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Purity: ≥98% (UV detection at 265 nm)
Mass Spectrometry
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ESI-MS: m/z 475.1 [M+H], 497.1 [M+Na].
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HRMS: Calculated for : 474.1345; Found: 474.1342.
Future Directions and Applications
While current data are promising, further studies are needed to:
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Elucidate in vivo pharmacokinetics and toxicity profiles.
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Explore synergistic effects with existing antibiotics or chemotherapeutics.
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Develop targeted delivery systems (e.g., nanoparticle conjugates) to enhance bioavailability.
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